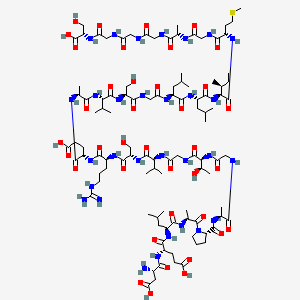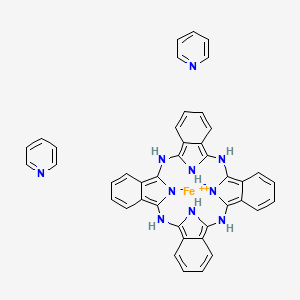
Dtxsid50746082
Overview
Description
Dtxsid50746082, also known as Compound A, is a novel small molecule that has shown promising results in scientific research applications. This compound has been synthesized using a unique method, and its mechanism of action has been studied extensively. In
Mechanism Of Action
The mechanism of action of Dtxsid50746082 is not fully understood yet. However, it is believed that the compound exerts its effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Dtxsid50746082 has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9.
Biochemical And Physiological Effects
Dtxsid50746082 has been shown to have various biochemical and physiological effects. In cancer cells, Dtxsid50746082 induces apoptosis by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins such as Bcl-2. In inflammation, Dtxsid50746082 reduces the production of inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative diseases, Dtxsid50746082 protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as SOD and reducing neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using Dtxsid50746082 in lab experiments is its high purity and identity. This ensures that the results obtained from the experiments are reliable and reproducible. Another advantage is its versatility in various scientific research applications. However, one of the limitations of using Dtxsid50746082 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on Dtxsid50746082. One direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Another direction is to optimize its synthesis method to increase its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets. Finally, clinical trials are needed to evaluate its efficacy and safety in humans.
Conclusion:
Dtxsid50746082 is a novel small molecule that has shown promising results in scientific research applications. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it a promising candidate for various diseases such as cancer, inflammation, and neurodegenerative diseases. However, further studies are needed to fully understand its potential and to evaluate its efficacy and safety in humans.
Scientific Research Applications
Dtxsid50746082 has shown potential in various scientific research applications such as cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, Dtxsid50746082 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, Dtxsid50746082 has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, Dtxsid50746082 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;iron(2+);pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N8.2C5H5N.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;2*1-2-4-6-5-3-1;/h1-16,33,36-40H;2*1-5H;/q-2;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVWLCBKQYGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC2=C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7=C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32FeN10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746082 | |
| Record name | Iron(2+) 20,27,29,31-tetrahydro-6H,13H-phthalocyanine-30,32-diide--pyridine (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138395332 | |
CAS RN |
20219-84-5 | |
| Record name | Iron(2+) 20,27,29,31-tetrahydro-6H,13H-phthalocyanine-30,32-diide--pyridine (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(II) phthalocyanine bis(pyridine)complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone](/img/structure/B1496313.png)

![(5aS,10bR)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1496317.png)
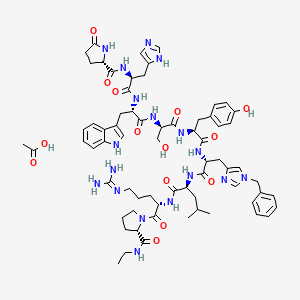
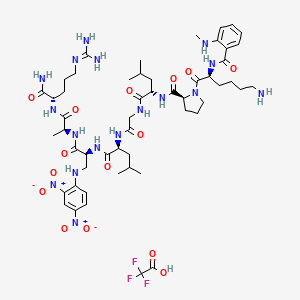
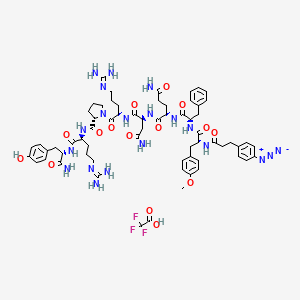
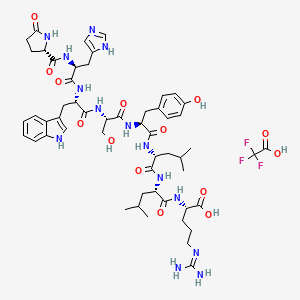
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B1496334.png)




